![molecular formula C14H21N5O4 B2827037 4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine CAS No. 1251633-37-0](/img/structure/B2827037.png)
4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has shown promising results in various studies related to the treatment of cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Sheet Structures
Research by Orozco, Insuasty, Low, Cobo, and Glidewell (2008) examined hydrogen-bonded sheet structures in neutral, anionic, and hydrated forms of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines. This study highlighted the significant electronic polarization within the pyrimidine components, leading to the formation of three-dimensional hydrogen-bonded frameworks in hydrated compounds. Such insights are crucial for understanding the structural properties that influence molecular interactions and stability in various applications, including pharmaceuticals and materials science (Orozco et al., 2008).
Synthesis of Morpholine Derivatives
A study by Lei, Wang, Xiong, and Lan (2017) presented a rapid and green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This method provides a foundation for the development of new therapeutic agents, showcasing the relevance of morpholine derivatives in medicinal chemistry and drug design (Lei et al., 2017).
PET Imaging Agents for Parkinson's Disease
The synthesis of [11C]HG-10-102-01 as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease was described by Wang, Gao, Xu, and Zheng (2017). This work demonstrates the application of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases, highlighting the compound's utility in biomedical research and potential therapeutic applications (Wang et al., 2017).
Kinase Inhibition and Drug Discovery
Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, and Summers (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in potent selective dual inhibition of mTORC1 and mTORC2. This study underscores the importance of morpholine derivatives and their isosteres in the development of new inhibitors for the PI3K-AKT-mTOR pathway, a critical target in cancer therapy and other diseases (Hobbs et al., 2019).
Propiedades
IUPAC Name |
4-methyl-6-morpholin-4-yl-5-nitro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-10-12(19(20)21)13(18-4-7-22-8-5-18)17-14(16-10)15-9-11-3-2-6-23-11/h11H,2-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZYISXSKXDPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2CCCO2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.